2-(Allylamino)thiazol-4-ol
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Overview
Description
2-(Allylamino)thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)thiazol-4-ol typically involves the reaction of 1-allylthiourea with chlorooxoesters or haloesters under various conditions. These reactions are often performed in methanol in either an alkaline or neutral environment. The condensation of 1-allylthiourea with chlorooxoesters proceeds via an acetal intermediate, leading to the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Scientific Research Applications
2-(Allylamino)thiazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Allylamino)thiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which regulates glucocorticoid action. This inhibition is a viable therapeutic strategy for treating conditions like type 2 diabetes and metabolic syndrome .
Comparison with Similar Compounds
Similar Compounds
2-Allylaminodihydrothiazole: Similar in structure but contains a dihydrothiazole ring.
Thiazole Derivatives: Compounds like biovitrum BVT-2733 and amgen 2922, which are inhibitors of 11β-hydroxysteroid dehydrogenase type 1
Uniqueness
2-(Allylamino)thiazol-4-ol is unique due to its specific substitution pattern and the presence of the allylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-7-6-8-5(9)4-10-6/h2,4,9H,1,3H2,(H,7,8) |
InChI Key |
QFBQEGAFCDGVJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=CS1)O |
Origin of Product |
United States |
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